
4-Hydroxyquinazoline
Overview
Description
4-Hydroxyquinazoline (C₈H₆N₂O; CAS 491-36-1) is a nitrogen-containing heterocyclic compound with a quinazoline backbone substituted by a hydroxyl group at the 4-position. It serves as a critical scaffold in medicinal chemistry due to its versatile bioactivity, including PARP inhibition, anticancer, antimicrobial, and anti-inflammatory properties . Its molecular structure allows for facile derivatization, enabling the development of compounds with enhanced pharmacological profiles. For example, this compound derivatives like B1 exhibit potent PARP1 inhibition (IC₅₀ = 0.47 ± 0.0032 µM) and synthetic lethality in BRCA-mutated cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinazolin-4-ol can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide. The reaction typically involves heating the mixture to around 125-130°C for several hours, resulting in the formation of Quinazolin-4-ol .
Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines. This method is highly efficient and provides a straightforward route to Quinazolin-4-ol .
Industrial Production Methods: Industrial production of Quinazolin-4-ol often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The copper-mediated tandem C(sp2)–H amination and annulation method is particularly favored for its efficiency and high yield.
Chemical Reactions Analysis
From Isatoic Anhydride
A high-yield (85%) synthesis involves reacting isatoic anhydride with triethyl orthoformate in ethanol under reflux, catalyzed by ammonium acetate and thiamine hydrochloride (VB₁). The mechanism proceeds through ring-opening and re-cyclization :
textIsatoic Anhydride → Intermediate Enamine → this compound
Conditions :
-
Reflux in ethanol (4 hours)
-
Catalysts: NH₄OAc (7.5 mmol), VB₁ (3 mol%)
-
Recrystallization solvent: Ethanol
Conrad–Limpach Reaction Variants
Modified Conrad–Limpach reactions enable the synthesis of 2-(4-hydroxyquinolin-2-yl)acetic acid derivatives. Hydrolysis with Na₂CO₃ yields stable intermediates, which undergo aminomethylation with paraformaldehyde and piperidine in 1,4-dioxane (requires HCl activation) .
Ring Expansion Reactions
This compound derivatives are synthesized via nucleophilic ring expansion. For example, reacting isatin-1-carboxamides with secondary amines in dry THF induces ring expansion to form This compound-4-carboxamides (yields: 68–85%) :
Entry | Substituent (R) | Amine Component | IC₅₀ (μM) |
---|---|---|---|
1 | H | Diethylamine | 302 |
2 | Cl | Piperidine | 250 |
3 | H | Morpholine | 298 |
Mechanism :
-
Nucleophilic attack at indolyl C-2.
-
Five-membered ring opening.
-
Re-cyclization to form a six-membered quinazoline.
Alkylation Reactions
Scandium triflate (Sc(OTf)₃) catalyzes the alkylation of this compound with 2-vinylpyridine in toluene at 110°C under inert conditions :
textThis compound + 2-Vinylpyridine → 3-(2-(Pyridin-2-yl)ethyl)quinazolin-4(3H)-one
Conditions :
-
Catalyst: Sc(OTf)₃ (0.1 mmol)
-
Solvent: Toluene
-
Yield: 82%
Triazolo Derivatives
Using BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DBU (1,8-diazabicycloundec-7-ene), this compound reacts with 3H- triazolo[4,5-b]pyridine to form fused triazoloquinazolines (yield: 30%) .
Decarboxylation and Hydrolysis
The Gould–Jacobs reaction’s decarboxylation step is critical for generating this compound from ester precursors. Saponification of ethyl 4-oxo-3-carboalkoxyquinazoline with NaOH followed by thermal decarboxylation yields the parent compound :
textEthyl 4-oxo-3-carboethoxyquinazoline → this compound (via NaOH hydrolysis and Δ)
Photochemical Reactivity
Scientific Research Applications
Pharmaceutical Development
4-Hydroxyquinazoline serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its unique molecular structure allows for the development of potent inhibitors that can effectively block disease progression.
- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit notable antitumor properties. For instance, a study synthesized a series of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains and tested their effectiveness against human myelogenous leukemia K562 cells. One compound showed significant inhibitory activity with an IC50 value indicating its potential as an anticancer agent .
- PARP Inhibition : this compound derivatives have also been identified as small molecular inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. These inhibitors can induce defective homologous recombination, leading to enhanced sensitivity in cancer cells resistant to conventional therapies .
Biochemical Research
In biochemical studies, this compound is utilized to explore enzyme interactions and metabolic pathways.
- Enzyme Interaction Studies : The compound has been instrumental in understanding the modulation of specific biological activities, making it a valuable tool for elucidating complex biochemical processes. Its ability to affect enzyme kinetics allows researchers to investigate metabolic pathways relevant to various diseases .
Material Science
The compound is also being investigated for its potential applications in material science.
- Advanced Materials : Research indicates that this compound can enhance the properties of polymers and coatings. Its incorporation into materials can improve durability and performance, which is particularly beneficial in industrial applications .
Agricultural Chemistry
In the agricultural sector, this compound is being studied for its potential use as a pesticide or herbicide.
- Sustainable Farming Practices : Its effectiveness in targeting specific pests suggests that it could lead to more sustainable agricultural practices by reducing reliance on broad-spectrum chemicals. This application aligns with growing trends toward environmentally friendly pest management solutions .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 Value (µM) | Notes |
---|---|---|---|
Compound A | K562 | 15.2 | Significant inhibitory effect |
Compound B | HCT-15 | 33.5 | Moderate activity |
Compound C | HCC1937 | 34.3 | Effective against PARPi-resistant cells |
Table 2: Applications in Material Science
Application Area | Description |
---|---|
Polymer Enhancement | Improves mechanical properties and thermal stability |
Coatings | Increases resistance to environmental degradation |
Mechanism of Action
The mechanism of action of Quinazolin-4-ol involves its interaction with various molecular targets and pathways. Quinazolin-4-ol derivatives have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair . By inhibiting PARP, Quinazolin-4-ol derivatives can induce cell death in cancer cells. Additionally, Quinazolin-4-ol derivatives have been found to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparisons
PARP Inhibitors
4-Hydroxyquinazoline derivatives are compared with clinically approved PARP inhibitors (PARPis) such as Olaparib and experimental agents like Venadaparib :
*Olaparib’s IC₅₀ in HCT-15 cells .
Key Insights :
- Potency : While this compound itself has moderate PARP1 affinity (IC₅₀ = 9.5 µM), its derivative B1 is ~20x more potent than Olaparib in resistant cell lines .
- Mechanism : Unlike Olaparib, B1 induces reactive oxygen species (ROS) and mitochondrial membrane depolarization, providing a dual mechanism to bypass resistance .
- Binding Interactions : B1 forms hydrogen bonds with PARP1 residues ASP766, GLY863, and SER904, stabilizing its binding pocket. Olaparib primarily interacts with catalytic residues (e.g., HIS862), making it susceptible to mutation-driven resistance .
Dual-Target Inhibitors
This compound derivatives like BET/PARP1 dual inhibitors (e.g., compounds from ) are compared to single-target PARPis:
Compound | Targets | IC₅₀ (PARP1) | IC₅₀ (BET) | Therapeutic Advantage |
---|---|---|---|---|
BET/PARP1 Inhibitor | PARP1, BRD4 | 0.82 µM | 0.76 µM | Synthetic lethality in TNBC* |
Olaparib | PARP1/2 | 45.53 µM | N/A | Limited efficacy in TNBC |
*TNBC: Triple-negative breast cancer .
Key Insights :
- Dual inhibitors disrupt both DNA repair (via PARP1) and transcriptional regulation (via BET), expanding their utility in heterogeneous tumors .
- This compound’s scaffold allows modular modifications to incorporate BET-inhibitory motifs, a flexibility absent in classical PARPis like Rucaparib .
Key Insights :
- The parent compound’s poor bioavailability highlights the need for structural optimization, as seen in B1’s derivatization .
Key Insights :
Q & A
Q. Basic: What are the common synthetic routes for 4-Hydroxyquinazoline, and what are their methodological limitations?
Answer:
Traditional synthesis methods include:
- Thermal Cyclization : Reacting 2-aminobenzamides with substituted benzyl chlorides at high temperatures (e.g., 120–150°C) . Limitations include energy inefficiency and side reactions due to harsh conditions.
- Transition Metal Catalysis : Using metals like Cu or Pd to facilitate cyclization. However, metal contamination can complicate purification and limit biomedical applications .
- Electrochemical Synthesis : Emerging as a greener alternative using aluminum/carbon electrodes and acetic acid electrolyte at room temperature, producing high yields (~80–90%) .
Key Consideration : Optimize reaction conditions (temperature, solvent) to minimize byproducts and improve scalability.
Q. Advanced: How can researchers optimize electrochemical synthesis of this compound derivatives to enhance yield and selectivity?
Answer:
Methodological steps include:
- Electrode Selection : Use aluminum anodes and carbon cathodes to stabilize reactive intermediates .
- Electrolyte Tuning : Acetic acid enhances proton transfer, but testing mixed solvents (e.g., H2O/CH3CN) may improve solubility of precursors.
- Controlled Potential : Apply cyclic voltammetry to identify optimal redox potentials for oxidative cyclization .
- Substituent Screening : Electron-withdrawing groups on benzyl chlorides increase electrophilicity, accelerating cyclization.
Data Analysis : Compare yields via HPLC and characterize products using NMR/XRD to validate purity .
Q. Basic: What biological activities of this compound are well-characterized, and what assays are used to validate them?
Answer:
Established activities include:
- Antimicrobial : Test via agar diffusion assays against Staphylococcus aureus and Escherichia coli .
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa) to measure IC50 values .
- Anti-inflammatory : Assess COX-2 inhibition via ELISA .
Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 replicates .
Q. Advanced: How can contradictions in biological activity data for this compound derivatives be resolved?
Answer:
Address discrepancies through:
- Dose-Response Analysis : Use non-linear regression to confirm EC50/IC50 consistency .
- Structural Elucidation : Compare XRD data of active vs. inactive derivatives to identify critical functional groups (e.g., hydroxyl vs. methoxy substitutions) .
- Replication : Repeat assays in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Statistical Tool : Apply ANOVA to assess inter-experimental variability .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid aerosol inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Q. Advanced: How should researchers analyze conflicting spectral data (e.g., NMR, IR) for novel this compound analogs?
Answer:
- Database Cross-Referencing : Use SciFinder or Reaxys to compare experimental data with literature values (e.g., δH in DMSO-d6) .
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental peaks .
- Crystallography : Resolve ambiguous structures via single-crystal XRD .
Troubleshooting : Check solvent purity and calibrate instruments before analysis .
Q. Basic: How to design a robust experimental framework for studying this compound’s structure-activity relationships (SAR)?
Answer:
- Variables : Independent variables = substituent groups (e.g., halides, alkyl chains); dependent variable = bioactivity (e.g., IC50) .
- Hypothesis Testing : Predict that electron-deficient substituents enhance anticancer activity via π-stacking with DNA .
- Controls : Include unmodified this compound and vehicle controls .
Q. Advanced: What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management in this compound research?
Answer:
- Repositories : Deposit spectral data in Chemotion or RADAR4Chem with standardized metadata (e.g., DOI assignments) .
- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN for real-time data sharing .
- Terminology Services : Align analytical methods with IUPAC nomenclature via NFDI4Chem’s knowledge base .
Properties
IUPAC Name |
3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUDYFKZYBWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Record name | 4-quinazolinol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049412 | |
Record name | 4-Hydroxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491-36-1 | |
Record name | 4(1H)-Quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyquinazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinazolin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-QUINAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.